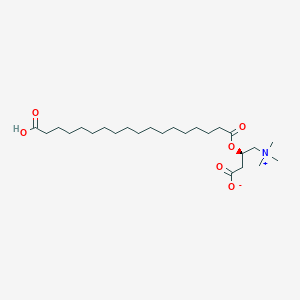
3-Bromo-4-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy is a chemical compound with the molecular formula C9H13BrNO2. This compound is known for its unique structure, which includes a bromine atom, a formyl group, and a pyrroline ring with four methyl groups. It is often used as an intermediate in the synthesis of highly active spin labeling reagents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy typically involves the bromination of a precursor compound followed by formylation. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like chloroform or dichloromethane at a controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
3-Bromo-4-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and organometallic reagents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Bromo-4-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of spin labeling reagents, which are crucial for studying molecular dynamics and interactions using techniques like electron paramagnetic resonance (EPR) spectroscopy.
Biology: Employed in the labeling of biomolecules to investigate their structure and function.
Medicine: Potential use in the development of diagnostic tools and therapeutic agents.
Industry: Utilized in the production of advanced materials and chemical sensors.
作用機序
The mechanism of action of 3-Bromo-4-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy involves its ability to form stable radicals. The presence of the bromine atom and the formyl group allows for various chemical modifications, making it a versatile intermediate in synthetic chemistry. The compound can interact with molecular targets through covalent bonding or radical formation, influencing the pathways involved in the reactions .
類似化合物との比較
Similar Compounds
2,2,5,5-Tetramethyl-3-pyrroline-1-yloxy (TEMPO): A well-known stable radical used in various oxidation reactions.
4-Hydroxy-TEMPO: Another derivative of TEMPO with a hydroxyl group, used in similar applications.
3-Carboxy-TEMPO: A TEMPO derivative with a carboxyl group, used in bioconjugation and labeling studies.
Uniqueness
3-Bromo-4-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy is unique due to the presence of both a bromine atom and a formyl group, which allows for a wider range of chemical reactions and modifications compared to other similar compounds. This makes it a valuable intermediate in the synthesis of complex molecules and advanced materials.
特性
CAS番号 |
85591-99-7 |
|---|---|
分子式 |
C₉H₁₃BrNO₂ |
分子量 |
247.11 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













